molecular formula C20H34O5 B160133 5-trans-PGF2alpha CAS No. 36150-01-3

5-trans-PGF2alpha

Cat. No. B160133
CAS RN: 36150-01-3
M. Wt: 354.5 g/mol
InChI Key: PXGPLTODNUVGFL-UAAPODJFSA-N
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Description

5-trans-PGF2alpha, also known as 5-trans Prostaglandin F2β, is a type of prostanoid . It is the 9β-hydroxy isomer of 5-trans PGF2α . There are no published reports on the biological activity of this compound .


Synthesis Analysis

Prostaglandin F2α (PGF2α) is synthesized from arachidonic acid (AA), which is converted into unstable prostaglandin H2 (PGH2) by either prostaglandin endoperoxide synthase 1 or 2 (PTGS1 or PTGS2). PGH2 is then metabolized into PGF2α by the 9,11-endoperoxide reductase (referred to as prostaglandin F2α synthase (PGFS); originating from the aldo-keto-reductase 1C (AKR1C) family) or through aldose reductase with 20α-hydroxysteroid dehydrogenase activity (AKR1B5, originating from the AKR1B5 family) .


Molecular Structure Analysis

The molecular formula of this compound is C20H34O5 . The InChI code is InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,18-,19+/m0/s1 .

Scientific Research Applications

Prostaglandin F2alpha in Adipocyte Differentiation

Prostaglandin F2alpha (PGF2alpha) has been identified as a potent physiological inhibitor of adipocyte differentiation. It operates through a G alpha q-Ca2+-calcineurin-dependent signaling pathway, impacting the expression of pro-adipogenic transcription factors PPARgamma and C/EBPalpha. This inhibition involves a mechanism sensitive to histone deacetylase (HDAC), highlighting PGF2alpha's role in adipogenesis (Liu & Clipstone, 2007).

PGF2alpha and Silk Synthesis in Silkworms

In the silkworm, Bombyx mori, a synthetic analog of PGF2alpha has been shown to significantly influence silk synthesis. It potentially alters silk gene expression, thereby enhancing cocoon and filament traits. This suggests a role for PGF2alpha in the silk biosynthetic process and its physiological and molecular implications (Miao & Nair, 2003).

PGF2alpha's Role in Oocyte Maturation

PGF2alpha demonstrates significant effects in the reproductive processes of bivalve mollusks, such as the scallop Patinopecten yessoensis. It inhibits 5-HT-induced oocyte maturation and spawning, indicating a regulatory role in reproductive biology (Tanabe et al., 2006).

PGF2alpha in Bovine Luteal Sensitivity

In bovine corpus luteum, PGF2alpha's role in transition from early to mid-phase luteal development and its potential role in acquiring luteolytic sensitivity has been studied. The differential gene expression linked to PGF2alpha indicates its involvement in bovine reproductive physiology (Goravanahally et al., 2009).

PGF2alpha in Osteoblast Metabolism

PGF2alpha is shown to stimulate FGF-2 and FGFR2 trafficking in Py1a rat osteoblasts through a clathrin-independent and importin beta-dependent pathway. This suggests a role for PGF2alpha in regulating osteoblast metabolism (Marchetti et al., 2006).

Anti-Apoptotic Roles in Bovine Luteal Steroidogenic Cells

PGF2alpha has been observed to play luteoprotective roles in bovine corpus luteum by suppressing apoptosis of luteal steroidogenic cells. This highlights its significant function in bovine reproductive health (Bowolaksono et al., 2008).

Transcriptional Regulation of Prostaglandin E2 Synthase

PGF2alpha has been linked to the transcriptional regulation of the membrane-associated prostaglandin E2 synthase gene. This connection suggests a broader role in the biosynthesis and regulatory pathways of prostaglandins (Naraba et al., 2002).

PGF2alpha in Ovarian Response and Luteal Phase

A study examining the ovarian response to PGF2alpha in ewes revealed its significant role in regulating ovulation and luteal phase processes (Barrett et al., 2002).

Mechanism of Action

Target of Action

5-Trans Prostaglandin F2alpha (5-trans-PGF2alpha) primarily targets the Prostaglandin F2alpha receptor (FP) . This receptor is a G protein-coupled receptor (GPCR) found on the cell surface . The FP receptor plays a crucial role in various physiological and pathological processes, including inflammation, cardiovascular homeostasis, and female reproductive function .

Mode of Action

This compound interacts with its target, the FP receptor, by binding to it . This binding triggers a cascade of intracellular events. It is released in response to an increase in oxytocin levels in the uterus, stimulating both luteolytic activity and the release of oxytocin . This interaction results in changes at the cellular level, affecting various physiological processes .

Biochemical Pathways

The action of this compound affects several biochemical pathways. It promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes . It also induces cardiac myocyte hypertrophy in vitro and cardiac growth in rats . Furthermore, it is involved in the phospholipase C-intracellular calcium-PKC pathway and activates downstream protein kinases, such as extracellular regulated protein kinase (ERK), calcium/calmodulin-dependent protein kinase II (CaMKII), and 5′-adenosine monophosphate-activated protein kinase (AMPK) .

Pharmacokinetics

For instance, Prostaglandin F2alpha has an elimination half-life of less than 1 minute in blood plasma . These properties impact the bioavailability of the compound, but more research is needed to fully understand the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound.

Result of Action

The action of this compound results in various molecular and cellular effects. It induces cardiac myocyte hypertrophy and cardiac growth . Additionally, it plays a crucial role in female reproductive function, such as luteolysis and parturition . It has also been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the number of FP receptors on the corpus luteum membrane can affect the action of PGF2alpha . Furthermore, reactive oxygen species (ROS) play important roles in regulating the luteolytic action of PGF . The local concentration of ROS is controlled by superoxide dismutase (SOD), the main enzyme involved in the control of intraluteal ROS . Therefore, the balance between ROS and antioxidants in the environment can significantly influence the action of this compound.

Biochemical Analysis

Biochemical Properties

5-Trans Prostaglandin F2alpha is a synthetic prostaglandin F2alpha derivative . It interacts with various enzymes and proteins, particularly the prostaglandin F2alpha receptor (FP receptor), which is upregulated in response to various stimuli . The interaction between 5-trans-PGF2alpha and the FP receptor is crucial for mediating a range of cellular processes .

Cellular Effects

5-Trans Prostaglandin F2alpha has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it promotes the expression of c-fos, atrial natriuretic factor (ANF), and alpha-skeletal actin in cardiomyocytes, and induces cardiac myocyte hypertrophy .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to the FP receptor . This binding triggers a cascade of events at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. For instance, in the early-stage corpus luteum (CL), local and systemic administration of this compound results in decreased expression of CASP3, but CASP8 mRNA expression is up-regulated .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For example, it has been used as a luteolytic agent for the induction of estrus in animal models .

Metabolic Pathways

5-Trans Prostaglandin F2alpha is involved in several metabolic pathways. It is formed through COXs on arachidonic acid via a two-step enzymatic process . It interacts with various enzymes and cofactors, and can affect metabolic flux or metabolite levels .

Transport and Distribution

5-Trans Prostaglandin F2alpha is transported and distributed within cells and tissues. It interacts with various transporters or binding proteins, and can affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound and its effects on activity or function are crucial aspects of its biochemical profile. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .

properties

IUPAC Name

(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-19,21-23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/b7-4+,13-12+/t15-,16+,17+,18-,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXGPLTODNUVGFL-UAAPODJFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C/CCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501317801
Record name 5-trans-PGF2α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prostaglandin F2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS RN

36150-01-3, 551-11-1
Record name 5-trans-PGF2α
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36150-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-trans-Prostaglandin F2alpha
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036150013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-trans-PGF2α
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501317801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-TRANS-PROSTAGLANDIN F2.ALPHA.
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EM5T9R5FAS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Prostaglandin F2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

30 °C
Record name Prostaglandin F2a
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001139
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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